4-((3-((3-(吡嗪-2-基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)磺酰基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best analyzed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Again, without specific information, it’s hard to comment on the chemical reactions this compound might undergo. Its reactivity would be influenced by the presence and position of its various functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. Factors such as its size, shape, and the presence and position of various functional groups would all play a role .科学研究应用
合成和化学性质
杂环化合物(包括与指定化合物结构类似的化合物)的合成涉及复杂的反应,产物具有潜在的生物活性。例如,已经报道了基于吡唑磺酰胺骨架的新杂环的合成,其中与芳香醛、氨基脲和硫代氨基脲的各种反应导致形成具有潜在抗菌特性的化合物(El‐Emary, Al-muaikel, & Moustafa, 2002)。这些合成策略可能与该化合物的合成和功能化相关。
生物活性
在指定化合物中观察到的1,3,4-恶二唑和吡嗪部分的结合在药物化学中是值得注意的,因为它们具有广泛的生物活性。带有这些部分的化合物已被合成并评估其抗菌和抗菌特性。例如,2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的N-取代衍生物已显示出中等到显着的抗菌活性(Khalid 等,2016)。此类研究突出了该化合物在抗菌应用中进一步探索的潜力。
在药物设计中的潜在应用
指定化合物的结构特征,例如磺酰基和恶二唑基团,由于其药理特性而常见于药物分子中。对类似结构的研究已经导致发现具有显着生物活性的化合物,包括作为酶或受体的抑制剂。例如,苯磺酰胺吡唑恶二唑衍生物已被合成并评估其抗菌和抗结核活性,分子对接研究提供了对其潜在作用机制的见解(Shingare 等,2022)。这表明所讨论的化合物可能是开发新疗法的有价值的支架。
作用机制
Target of action
The compound “Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate” contains a pyrazine ring, which is a common structural unit in many pharmacological drugs . Pyrazine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical pathways
Pyrazine derivatives have been shown to have anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Pharmacokinetics
Many pyrazine derivatives are known to have good bioavailability and are well-tolerated .
Result of action
Without specific studies on “Methyl 4-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoate”, it’s hard to predict the exact molecular and cellular effects of this compound. Given the anti-tubercular activity of related compounds, it may inhibit the growth of mycobacterium tuberculosis .
安全和危害
未来方向
属性
IUPAC Name |
methyl 4-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-29-20(26)15-4-6-16(7-5-15)31(27,28)25-10-2-3-14(13-25)11-18-23-19(24-30-18)17-12-21-8-9-22-17/h4-9,12,14H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWMQEXEDPDKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。